tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate
Overview
Description
This compound is a significant intermediate of 1H-indazole derivatives . It is also known as tert-butyl 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1 (2H)-carboxylate .
Synthesis Analysis
The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The single crystal structure of the compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound is a significant intermediate of 1H-indazole derivatives . More detailed information about its chemical reactions was not found in the available resources.Physical And Chemical Properties Analysis
The compound has an empirical formula of C16H28BNO4 . Its molecular weight is 309.21 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate is a compound of interest in organic synthesis, serving as an intermediate in the preparation of various biologically active compounds. For instance, it is involved in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate for drugs like omisertinib (AZD9291), with optimized synthetic methods yielding high overall production efficiency (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).
Structural and Molecular Studies
Research on this compound includes studies on its crystal structure and molecular properties. For instance, the synthesis and characterization of related structures, including the application of X-ray diffraction and density functional theory (DFT) calculations, provide insights into its conformation and potential chemical behavior (W. Ye, D. M. Chen, Q. Wu, Y. Chen, D. -. Yang, T. Liao, & Z. Zhou, 2021).
Applications in Medicinal Chemistry
While the specific compound this compound itself may not have direct applications in medicinal chemistry, related structures and methodologies for its synthesis contribute to the development of pharmaceutical agents. Studies on analogous compounds reveal the importance of such intermediates in creating bioactive molecules, including potential inhibitors and drug candidates (D. Crich & Md Yeajur Rahaman, 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-10-11-8-9-12(23-11)17-21-15(4,5)16(6,7)22-17/h8-9H,10H2,1-7H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQTTMKWCHRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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